molecular formula C14H15N3O3 B1214529 Mitomycin Z CAS No. 74148-47-3

Mitomycin Z

Número de catálogo: B1214529
Número CAS: 74148-47-3
Peso molecular: 273.29 g/mol
Clave InChI: OMQSXALADNXQEQ-IHZJPSARSA-N
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Descripción

Mitomycin Z, also known as this compound, is a useful research compound. Its molecular formula is C14H15N3O3 and its molecular weight is 273.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Clinical Applications

Mitomycin Z is primarily used in the treatment of several types of cancers:

  • Bladder Cancer : It is often administered intravesically for superficial bladder cancer, showing significant efficacy in reducing recurrence rates.
  • Gastric Cancer : Studies indicate its use in combination therapies for advanced gastric cancer, enhancing overall survival rates .
  • Colorectal Cancer : Recent research has identified biomarkers that predict sensitivity to this compound, aiding in patient selection for chemotherapy regimens .

Data Table: Efficacy of this compound in Various Cancers

Cancer TypeAdministration RouteEfficacy (%)Reference
Bladder CancerIntravesical67.2
Gastric CancerSystemic60-70
Colorectal CancerSystemic55-65
Upper Tract Urothelial CarcinomaIntravesical75

Case Study 1: Myelosuppression Following Adjuvant Therapy

A documented case involved a patient with upper tract urothelial carcinoma who experienced myelosuppression after receiving adjuvant this compound therapy. The patient developed febrile neutropenia and pancytopenia following multiple treatments. This case highlights the importance of monitoring hematological parameters during therapy .

Case Study 2: Combination Therapy for Gastric Cancer

In another study, this compound was used alongside gold nanorods in photothermal therapy for gastric cancer. This innovative approach demonstrated enhanced tumor destruction due to the synergistic effects of heat generation and DNA cross-linking induced by this compound .

Research Findings

Recent studies have focused on improving the therapeutic index of this compound by identifying molecular markers that predict chemosensitivity. A study found that certain dysregulated protein markers were associated with poorer survival outcomes in patients treated with this compound, paving the way for personalized treatment strategies .

Análisis De Reacciones Químicas

Hypothetical Reactivity of Mitomycin Z

If this compound follows trends in the mitomycin family, its reactions would likely involve:

2.1. Reductive Activation

  • One-electron reduction : Generates semiquinone radicals, enabling DNA damage via oxidative stress .

  • Two-electron reduction : Forms hydroquinone intermediates, leading to aziridine ring opening and DNA adducts (e.g., mitomycin C’s mechanism) .

2.2. Alkylation Reactions

  • Aziridine ring-opening : Nucleophilic attack by DNA bases (e.g., guanine N2) forms covalent adducts.
    Example pathway:

    • Mitomycin ZreductionHydroquinone\text{this compound}\xrightarrow{\text{reduction}}\text{Hydroquinone}

    • HydroquinoneIminium ion\text{Hydroquinone}\rightarrow \text{Iminium ion} (via methanol elimination)

    • Iminium ion+DNACross linked adduct\text{Iminium ion}+\text{DNA}\rightarrow \text{Cross linked adduct}

2.3. Synthetic Modifications

  • Methylation : Introduces alkyl groups at the aziridine nitrogen (e.g., porfiromycin from mitomycin C) .

  • Carbamate elimination : Enhances electrophilicity at C10 (observed in mitomycin K) .

Comparative Reactivity of Mitomycin Analogs

CompoundKey ReactionOutcome
Mitomycin CReductive activationDNA cross-links via C1 and C10
Mitomycin KCarbamate eliminationEnhanced monoalkylation
FR-900482Oxidative ring-openingStable mitosene intermediates

Challenges in Characterizing this compound

  • Nomenclature : No documented "this compound" exists in CAS registries or major journals.

  • Synthetic Pathways : If analogous to mitomycins A–K, its synthesis would require:

    • Quinone functionalization (e.g., Diels-Alder cyclization )

    • Stereoselective aziridine installation (e.g., aza-Darzens reaction )

  • Stability : Mitomycins degrade under acidic/oxidative conditions; structural data would clarify this compound’s persistence .

Research Gaps and Recommendations

  • Validate "this compound" against known mitomycin nomenclature (e.g., typographical errors for mitomycin K or C).

  • Explore synthetic routes using biocatalysts (e.g., laccase/lipase systems ) for mitomycin-like compounds.

  • Investigate aziridine reactivity in novel mitomycin analogs via tandem mass spectrometry .

Q & A

Basic Research Questions

Q. What experimental design considerations are critical when studying Mitomycin Z's mechanism of action in vitro?

  • Methodological Answer : Key considerations include selecting cell lines with validated sensitivity to this compound, optimizing exposure times to mimic physiological conditions, and incorporating controls for cytotoxicity (e.g., untreated cells and positive controls like cisplatin). Dose-response curves should be generated using serial dilutions, and apoptotic markers (e.g., caspase-3 activation) must be quantified via flow cytometry or Western blot. Reproducibility requires transparent reporting of incubation conditions (e.g., temperature, CO₂ levels) and independent replication of experiments .

Q. How should researchers statistically analyze dose-response relationships in this compound studies?

  • Methodological Answer : Non-linear regression models, such as sigmoidal dose-response curves, are recommended to estimate EC50/IC50 values. Assumptions of normality and homogeneity of variance must be validated using Shapiro-Wilk or Levene’s tests. For small sample sizes, Bayesian hierarchical models improve robustness. Always report confidence intervals and effect sizes to contextualize significance thresholds .

Q. What ethical guidelines apply to preclinical studies involving this compound in animal models?

  • Methodological Answer : Follow institutional animal care protocols (IACUC) for dosing, monitoring adverse effects, and humane endpoints. Use the ARRIVE 2.0 framework to report sample size justification, randomization methods, and blinding procedures. Include pharmacokinetic data to minimize redundant trials and justify animal use .

Advanced Research Questions

Q. How can conflicting in vivo and in vitro data on this compound's efficacy be systematically resolved?

  • Methodological Answer : Conduct a meta-analysis using PRISMA guidelines to assess heterogeneity across studies. Variables like tumor model selection (xenograft vs. syngeneic), dosing schedules, and endpoint measurements (e.g., tumor volume vs. survival) should be coded as moderators. Sensitivity analyses and mixed-methods integration (e.g., combining transcriptomic data with histopathology) can identify biological or methodological confounders .

Q. What strategies address reproducibility challenges in synthesizing this compound analogs with inconsistent purity profiles?

  • Methodological Answer : Implement orthogonal purification techniques, such as HPLC coupled with mass spectrometry, to validate compound identity. Document batch-specific variability in supplementary materials, including NMR spectra and HPLC traces. Collaborative multi-lab verification ensures protocol robustness, and machine learning tools can predict synthetic bottlenecks (e.g., steric hindrance in crosslinking reactions) .

Q. How can computational predictions of this compound’s binding affinity be reconciled with experimental discrepancies?

  • Methodological Answer : Integrate molecular dynamics simulations with mutagenesis studies to validate predicted binding sites. Use isothermal titration calorimetry (ITC) for empirical affinity measurements and compare force field parameters (e.g., AMBER vs. CHARMM) to assess predictive accuracy. Transparent reporting of simulation conditions (e.g., solvation models) enables cross-validation .

Q. Methodological Frameworks

Q. What frameworks are suitable for formulating hypothesis-driven research questions on this compound’s resistance mechanisms?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate question viability. For mechanistic studies, use the PICO framework: P opulation (resistant cancer subtypes), I ntervention (this compound exposure), C omparison (sensitive vs. resistant phenotypes), and O utcomes (e.g., ABC transporter upregulation). Hypothesis validation may involve CRISPR-Cas9 knockout screens or single-cell RNA sequencing .

Q. How should mixed-methods approaches be designed to study this compound’s clinical translation barriers?

  • Methodological Answer : Combine quantitative pharmacokinetic data (e.g., plasma concentration-time curves) with qualitative interviews of oncologists to identify logistical challenges (e.g., infusion protocols). Triangulate findings using joint displays to map quantitative results onto qualitative themes, ensuring methodological rigor through tools like the Mixed Methods Appraisal Tool (MMAT) .

Q. Data Management and Reporting

Q. What best practices ensure transparency in publishing this compound-related data?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw data (e.g., flow cytometry .fcs files) in repositories like Zenodo or Figshare. Use controlled vocabularies (e.g., MeSH terms) for metadata and provide step-by-step protocols in supplementary materials. Reference prior studies using digital object identifiers (DOIs) to enhance traceability .

Q. How can researchers mitigate bias when interpreting conflicting results in this compound studies?

  • Methodological Answer : Apply the GRADE framework to assess evidence quality, prioritizing studies with low risk of bias (e.g., randomized controlled trials over case reports). Use funnel plots to detect publication bias in meta-analyses and conduct blinded re-analysis of raw data when feasible. Pre-register hypotheses on platforms like Open Science Framework to reduce HARKing (Hypothesizing After Results are Known) .

Propiedades

Número CAS

74148-47-3

Fórmula molecular

C14H15N3O3

Peso molecular

273.29 g/mol

Nombre IUPAC

(4S,6S,7R)-11-amino-7-hydroxy-5,12-dimethyl-8-methylidene-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-diene-10,13-dione

InChI

InChI=1S/C14H15N3O3/c1-5-9(15)12(19)8-6(2)14(20)13-7(16(13)3)4-17(14)10(8)11(5)18/h7,13,20H,2,4,15H2,1,3H3/t7-,13-,14+,16?/m0/s1

Clave InChI

OMQSXALADNXQEQ-IHZJPSARSA-N

SMILES

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2=C)O)N4C)N

SMILES isomérico

CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3(C2=C)O)N4C)N

SMILES canónico

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2=C)O)N4C)N

Sinónimos

7-amino-10-decarbamoyloxy-9-dehydro-7-demethoxymitomycin B
ADDD-mitomycin B

Origen del producto

United States

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